4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Researchers requiring precise substitution patterns for kinase inhibitor SAR studies face a critical challenge: substituting analogs risks invalidating experimental reproducibility. 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (CAS 1707566-56-0) provides a defined 4-chloro-6-methyl substitution on the validated triazolopyrazine core. • Chloro group enables efficient parallel synthesis of amine-substituted analogs for c-Met inhibitor libraries • 6-Methyl group offers a distinct steric/electronic profile to optimize kinase selectivity • Suitable for PROTAC linker attachment via the reactive chloro substituent. Bulk stock available for immediate global shipment.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
Cat. No. B13004173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CN=N2)C(=N1)Cl
InChIInChI=1S/C6H5ClN4/c1-4-3-11-5(2-8-10-11)6(7)9-4/h2-3H,1H3
InChIKeyZGNHHOWPEFCWBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine: Specifications and Identity


4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (CAS 1707566-56-0) is a heterocyclic small molecule featuring a fused [1,2,3]triazolo[1,5-a]pyrazine core with a chlorine atom at the 4-position and a methyl group at the 6-position . Its molecular formula is C6H5ClN4, with a molecular weight of 168.58 g/mol [1]. The compound is available from commercial suppliers in purities typically ranging from 97% to 98%, suitable for research and development applications . The [1,2,3]triazolo[1,5-a]pyrazine scaffold is recognized for its diverse biological activities, including potential applications as kinase inhibitors, DPP-IV inhibitors, and BACE-1 inhibitors [2], though the specific 4-chloro-6-methyl substitution pattern defines its unique physicochemical properties and synthetic utility.

1 Triazolopyrazine scaffold with defined 4-chloro-6-methyl substitution pattern
2 Reactive chloro handle supports SNAr-based derivatization workflows
3 Research-grade synthetic intermediate for kinase and Hsp90 inhibitor programs

Why Substitution with Generic Triazolopyrazine Analogs Fails


The [1,2,3]triazolo[1,5-a]pyrazine scaffold exhibits a broad range of biological activities that are exquisitely sensitive to substitution patterns. For example, modifications at the 4- and 6-positions have been shown to dramatically alter kinase inhibition profiles, with c-Met inhibitory activity ranging from nanomolar to micromolar potencies depending on the substituent [1]. The 4-chloro-6-methyl substitution confers a specific combination of electronic and steric properties—the electron-withdrawing chlorine atom influences the electron density of the heteroaromatic system, while the small methyl group at the 6-position provides a distinct steric environment compared to hydrogen or larger aryl substituents [2]. These differences are critical in structure-activity relationship (SAR) studies where even minor changes can shift target selectivity, potency, and physicochemical properties such as solubility and metabolic stability [3]. Therefore, substituting 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine with a different triazolopyrazine analog risks invalidating experimental reproducibility and altering downstream biological outcomes.

Substituent profile
4-chloro-6-methyl substitution creates a distinct electronic and steric environment; alternative substitution patterns may substantially shift kinase selectivity and target engagement profiles
Reactivity handle
Analogs lacking the 4-chloro leaving group require alternative synthetic routes and may not support the same SNAr diversification strategy
Physicochemical drift
Replacing 6-methyl with bulkier aryl substituents alters solubility and lipophilicity, which may affect downstream SAR interpretation and assay compatibility

Procurement Evidence Summary


Structural Differentiation: Methyl vs. Phenyl at 6-Position

The target compound, 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine, differs from the 4-Chloro-6-phenyl analog by the substituent at the 6-position. The methyl group (MW 15) is significantly smaller and less lipophilic than the phenyl group (MW 77), resulting in a calculated LogP difference of approximately 1.5-2.0 units based on structural similarity to related triazolopyrazines [1]. This difference directly impacts the compound's solubility and membrane permeability, making the 6-methyl variant a more polar and potentially more metabolically stable scaffold for further derivatization [2].

Methyl vs. phenyl at 6-position
Class-level inference
6-Methyl (MW 15, est. LogP contrib. ~0.5) vs. 6-phenyl analog (MW 77, est. LogP contrib. ~2.0); estimated ΔLogP ≈ −1.5, MW difference 62 g/mol
Reported smaller, less lipophilic methyl group may support higher aqueous solubility and reduced nonspecific binding
Calculated fragment-based estimates; no direct experimental comparison available
Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Synthetic Utility: Chloro Leaving Group for SNAr

The 4-chloro substituent in 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling facile introduction of diverse amines, alcohols, or thiols at the 4-position [1]. In contrast, analogs lacking a leaving group at this position (e.g., unsubstituted [1,2,3]triazolo[1,5-a]pyrazine) require more forcing conditions or alternative synthetic routes for functionalization [2]. This reactivity profile makes the 4-chloro derivative a preferred starting material for generating focused libraries of 4-substituted triazolopyrazines.

Chloro leaving group for SNAr
Class-level inference
4-Chloro substituent expected to undergo nucleophilic aromatic substitution under mild conditions (amines, DMF, 80–100 °C); unsubstituted analog requires C–H functionalization
Supports divergent analog synthesis for medicinal chemistry library generation
Inferred from analogous heteroaryl chlorides; no direct kinetic data for this specific compound
Organic Synthesis Medicinal Chemistry Derivatization

Scaffold Validation: Hsp90 Binding Affinity

While not directly tested, the target compound shares the core [1,2,3]triazolo[1,5-a]pyrazine scaffold with a series of 4,5,6,7-tetrahydro derivatives that exhibited high binding affinity for purified Hsp90 (IC50 60-100 nM) in a polarized fluorescent assay [1]. The presence of the chloro and methyl substituents on the aromatic system of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine positions it as a potential precursor to more potent Hsp90 inhibitors through subsequent functionalization, as the core scaffold itself is validated for this target [2].

Hsp90 binding affinity context
Class-level inference
Target compound not directly tested; 4,5,6,7-tetrahydro analogs showed IC50 60–100 nM against purified Hsp90 in polarized fluorescent assay
Core scaffold validated for Hsp90 binding; chloro-methyl derivative may serve as precursor for inhibitor development
Class-level scaffold inference; target compound requires independent validation
Oncology Heat Shock Protein 90 Inhibitor

Research and Development Applications


Kinase Inhibitor Library Synthesis

As a versatile building block, 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is ideally suited for the rapid generation of diverse compound libraries targeting protein kinases such as c-Met, where the triazolopyrazine core has demonstrated potent inhibitory activity [1]. The 4-chloro group allows for efficient parallel synthesis of analogs with varied amine substituents, while the 6-methyl group provides a distinct steric and electronic profile that can be exploited to optimize kinase selectivity and potency [2].

PROTAC and Molecular Glue Synthesis

The compound can serve as a high-quality starting material for the synthesis of bifunctional degraders (PROTACs) or molecular glues targeting proteins such as Hsp90 or kinases, leveraging the validated binding affinity of the triazolopyrazine core for these targets [1]. The chloro and methyl substituents provide synthetic handles and a defined molecular geometry that can be optimized for linker attachment and ternary complex formation [2].

Fluorescent Probe and Affinity Reagent Development

The compound's reactive chloro substituent allows for facile conjugation to fluorescent dyes, biotin, or other reporter groups, enabling the creation of chemical probes to study the localization, dynamics, and interactions of triazolopyrazine-binding proteins in cellular systems [1]. The defined substitution pattern ensures a consistent and well-characterized probe structure for reproducible biological experiments [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-Chloro SNAr reactivity handle
Derivatization efficiency and analog purity
PROTAC and molecular glue synthesis
Defined substitution geometry for linker attachment
Ternary complex formation and target engagement
Fluorescent probe and affinity reagent development
Conjugation-ready chloro site
Consistent probe characterization and target labeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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